1-benzyl-2-[(E)-2-(2,6-dichlorophenyl)ethenyl]benzimidazole

Medicinal chemistry Structure-activity relationship Membrane permeability

1-Benzyl-2-[(E)-2-(2,6-dichlorophenyl)ethenyl]benzimidazole (CAS 400077-17-0) is a fully N-substituted styrylbenzimidazole derivative featuring a characteristic (E)-2,6-dichlorostyryl pharmacophore at the 2-position and a benzyl group at N1. The compound belongs to a well-established class of 2-styrylbenzimidazoles that have demonstrated antiviral and antiproliferative activities in multiple cell-based screening campaigns.

Molecular Formula C22H16Cl2N2
Molecular Weight 379.28
CAS No. 400077-17-0
Cat. No. B2789387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzyl-2-[(E)-2-(2,6-dichlorophenyl)ethenyl]benzimidazole
CAS400077-17-0
Molecular FormulaC22H16Cl2N2
Molecular Weight379.28
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C=CC4=C(C=CC=C4Cl)Cl
InChIInChI=1S/C22H16Cl2N2/c23-18-9-6-10-19(24)17(18)13-14-22-25-20-11-4-5-12-21(20)26(22)15-16-7-2-1-3-8-16/h1-14H,15H2/b14-13+
InChIKeyUGGAHRAQQWTWGW-BUHFOSPRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Benzyl-2-[(E)-2-(2,6-dichlorophenyl)ethenyl]benzimidazole (CAS 400077-17-0): Procurement-Relevant Structural and Pharmacochemical Profile


1-Benzyl-2-[(E)-2-(2,6-dichlorophenyl)ethenyl]benzimidazole (CAS 400077-17-0) is a fully N-substituted styrylbenzimidazole derivative featuring a characteristic (E)-2,6-dichlorostyryl pharmacophore at the 2-position and a benzyl group at N1 [1]. The compound belongs to a well-established class of 2-styrylbenzimidazoles that have demonstrated antiviral and antiproliferative activities in multiple cell-based screening campaigns [2]. Its computed physicochemical profile—XLogP3 of 6.6, zero hydrogen bond donors, and a topological polar surface area (TPSA) of 17.8 Ų—distinguishes it structurally from close analogs and has direct implications for membrane permeability and target engagement [1].

Why Generic Benzimidazole Substitution Cannot Replace 1-Benzyl-2-[(E)-2-(2,6-dichlorophenyl)ethenyl]benzimidazole in Targeted Research Programs


In-class benzimidazole compounds cannot be interchanged without risking experimental reproducibility and target selectivity. The 2,6-dichloro substitution pattern on the styryl moiety creates a unique steric and electronic environment that differs fundamentally from the 2,4-dichloro regioisomer , while the N1-benzyl group eliminates the hydrogen bond donor capacity present in N-unsubstituted analogs such as 2-(2,6-dichlorostyryl)-1H-1,3-benzimidazole (CAS 783341-34-4) . These structural differences translate into distinct computed physicochemical properties and predicted target engagement profiles that directly affect assay outcomes [1]. The following quantitative evidence demonstrates why procurement of the exact CAS 400077-17-0 compound—rather than a cheaper or more available analog—is essential for studies where substitution pattern and N-substitution status are critical variables.

Quantitative Differentiation Evidence for 1-Benzyl-2-[(E)-2-(2,6-dichlorophenyl)ethenyl]benzimidazole (CAS 400077-17-0) vs. Closest Analogs


N1-Benzyl Substitution Eliminates Hydrogen Bond Donor Capacity Relative to N-Unsubstituted 2-(2,6-Dichlorostyryl)-1H-Benzimidazole

The target compound (CAS 400077-17-0) possesses an N1-benzyl substituent that results in zero hydrogen bond donors (HBD = 0), whereas the N-unsubstituted comparator 2-(2,6-dichlorostyryl)-1H-1,3-benzimidazole (CAS 783341-34-4) retains one N-H donor (HBD = 1) [1]. This difference is consequential: removal of the hydrogen bond donor is known to improve passive membrane permeability and reduce metabolic glucuronidation susceptibility in benzimidazole series. The target compound also has a higher molecular weight (379.3 vs. 289.2 g/mol) and larger calculated logP (XLogP3 = 6.6 vs. an estimated lower logP for the N-H analog), indicating greater lipophilicity [1].

Medicinal chemistry Structure-activity relationship Membrane permeability

2,6-Dichloro vs. 2,4-Dichloro Regioisomerism Alters Computed LogP and Predicted Target Engagement Profile

The target compound bears a 2,6-dichloro substitution pattern on the styryl phenyl ring, distinguishing it from the closely related 1-benzyl-2-(2,4-dichlorostyryl)-1H-1,3-benzimidazole (CAS 206982-90-3). Although both share the molecular formula C22H16Cl2N2, the 2,6-substitution creates greater steric hindrance around the ethenyl linker, which can restrict conformational freedom and alter π-stacking interactions with aromatic residues in target binding pockets . The 2,4-dichloro analog has been measured with a density of 1.2±0.1 g/cm³ and a boiling point of 587.3±60.0 °C , while analogous experimental data for the 2,6-isomer remain unreported, indicating a gap in characterization that researchers must control for in SAR studies.

Drug design Regioisomer selectivity Kinase inhibition

Computational Target Prediction (SEA) Suggests Distinct Kinase Inhibition Potential vs. Structurally Divergent Analogs

Similarity Ensemble Approach (SEA) predictions based on ChEMBL 20 data associate the target compound (ZINC584655793) with serine/threonine-protein kinase B-raf (BRAF) inhibition, ranking this as the top predicted target among enzyme/kinase families [1]. While SEA predictions are computational and do not constitute experimental validation, they provide a hypothesis-generating differentiation: compounds with the 2,6-dichloro-1-benzyl substitution pattern may preferentially engage kinase targets compared to other styrylbenzimidazole substitution variants that lack documented kinase prediction profiles in publicly available databases [1].

Computational pharmacology Kinase inhibitor screening Target prediction

Commercial Purity Specification (95%) Positioned Within Typical Benzimidazole Research-Grade Supply Standards

The target compound is commercially available with a minimum purity specification of 95% as documented by AKSci (product code 8446CH) . This is consistent with typical research-grade purity for bespoke styrylbenzimidazole building blocks, which generally range from 95% to 98% depending on synthesis scale and purification methodology. The absence of an MDL number and the limited number of listed suppliers indicate that this compound occupies a niche supplier landscape, making supply chain diligence important for procurement planning .

Chemical procurement Quality control Research-grade purity

Broad-Spectrum Antiviral Scaffold Precedent: Class-Level Activity of 2-Styrylbenzimidazoles Against BVDV, CVB-2, and RSV Supports Further Investigation of the 2,6-Dichloro-N-Benzyl Congener

The 2-styrylbenzimidazole class has demonstrated reproducible antiviral activity in cell-based assays. In a systematic study by Vitale et al. (2010), various substituted 2-styrylbenzimidazoles exhibited anti-BVDV EC50 values ranging from 1.7 to 16 µM, with compound 17 achieving an EC50 of 1.7 µM; anti-CVB-2 EC50 values of 7–8 µM; and anti-RSV EC50 of 1 µM for compound 30 [1]. The target compound (CAS 400077-17-0), bearing the 2,6-dichloro-N-benzyl substitution pattern not directly tested in that panel, represents an unexplored congener within this validated antiviral series. Its predicted higher lipophilicity (XLogP3 6.6) relative to reported active congeners suggests potentially different cell permeability and tissue distribution characteristics that warrant targeted procurement for head-to-head antiviral profiling.

Antiviral discovery Flaviviridae Picornaviridae

Optimal Research and Industrial Application Scenarios for 1-Benzyl-2-[(E)-2-(2,6-dichlorophenyl)ethenyl]benzimidazole (CAS 400077-17-0)


Kinase-Focused Medicinal Chemistry: BRAF-Targeted Library Synthesis

Based on SEA computational predictions associating this compound with BRAF kinase inhibition [1], research groups developing kinase-targeted benzimidazole libraries should procure CAS 400077-17-0 as a core scaffold for derivative synthesis. The absence of an N-H hydrogen bond donor (HBD = 0) and the high computed lipophilicity (XLogP3 = 6.6) make it a suitable starting point for designing ATP-competitive kinase inhibitors with improved membrane permeability [2]. Synthesize a focused library varying the benzyl substituent at N1 and the chlorine positions on the styryl ring to probe BRAF selectivity versus off-target kinases.

Antiviral SAR Expansion: Profiling the 2,6-Dichloro-N-Benzyl Chemical Space Against BVDV and RSV

Given the validated antiviral activity of the 2-styrylbenzimidazole class against BVDV (EC50 range 1.7–16 µM) and RSV (EC50 as low as 1 µM) [3], this compound should be procured for head-to-head screening against these viral targets. The 2,6-dichloro substitution pattern and N-benzyl group have not been directly tested in published antiviral panels, representing an unexplored region of SAR. Include it in cell-based CPE reduction assays alongside the 2,4-dichloro regioisomer (CAS 206982-90-3) to quantify the impact of chloro substitution position on antiviral potency and selectivity index.

Physicochemical Property Benchmarking in Benzimidazole Lead Optimization Programs

As a fully N-substituted, highly lipophilic congener within the styrylbenzimidazole class, CAS 400077-17-0 serves as a reference compound for benchmarking the upper boundary of lipophilicity (XLogP3 = 6.6) and minimal polarity (TPSA = 17.8 Ų) in this chemical series [2]. Medicinal chemistry teams optimizing ADME properties should procure this compound to establish the lipophilicity–permeability relationship within their benzimidazole portfolio and to identify the point at which excessive lipophilicity compromises aqueous solubility or metabolic stability.

Regioisomeric Purity Control in Custom Synthesis and Quality Assurance

The target compound is currently listed at 95% minimum purity with limited commercial suppliers . Research programs requiring this specific 2,6-dichloro regioisomer for SAR studies must implement rigorous in-house QC (HPLC, NMR) upon receipt to confirm regioisomeric integrity and rule out contamination with the 2,4-dichloro isomer (CAS 206982-90-3). Procurement should include a request for a certificate of analysis (CoA) specifying the analytical method used to confirm regioisomeric purity, as standard purity specifications may not distinguish between the two regioisomers.

Quote Request

Request a Quote for 1-benzyl-2-[(E)-2-(2,6-dichlorophenyl)ethenyl]benzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.